2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride
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Overview
Description
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H7F2N·HCl It is a derivative of cyclopropanamine, characterized by the presence of two fluorine atoms and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride typically involves the difluoromethylation of cyclopropanamine derivatives. One common method involves the reaction of cyclopropanamine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.
Scientific Research Applications
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluorocyclopropanamine
- N-methylcyclopropanamine
- 2,2-difluoroethylamine
Uniqueness
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is unique due to the combination of its difluoromethyl and N-methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763775-88-6 |
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Molecular Formula |
C4H8ClF2N |
Molecular Weight |
143.56 g/mol |
IUPAC Name |
2,2-difluoro-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c1-7-3-2-4(3,5)6;/h3,7H,2H2,1H3;1H |
InChI Key |
LGAGZSDVLZKGBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC1(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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